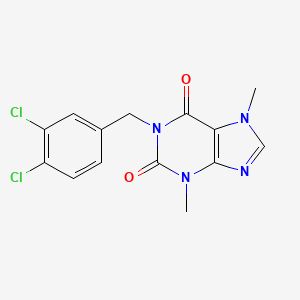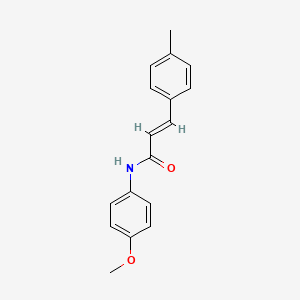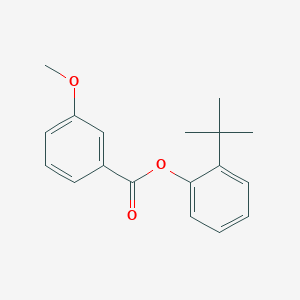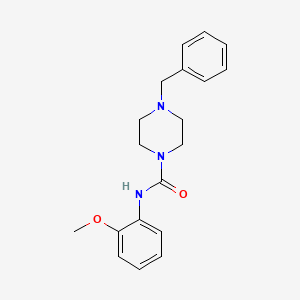
1-(3,4-二氯苄基)-3,7-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮
描述
Synthesis Analysis
The synthesis of purine derivatives, including those similar to 1-(3,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often involves multi-step chemical processes. These processes may include the alkylation of purine bases, introduction of substituents like chloro or methyl groups, and the formation of benzyl derivatives. For example, Gobouri (2020) describes the synthetic access to new purine derivatives, highlighting the versatility of purine chemistry in introducing various functional groups through synthetic pathways (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by NMR, MS spectrometry, and elemental analysis, providing insights into the arrangement of atoms and the presence of functional groups. The detailed structural elucidation helps in understanding the interaction potential of the molecule with biological targets or in chemical reactions. For instance, Chen et al. (2007) utilized crystallographic analysis to study the hydrogen-bonded dimer formation in a related purine compound, shedding light on its three-dimensional network formation (Chen et al., 2007).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and formation of metal complexes. Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes of purine derivatives, indicating the reactivity of these molecules towards forming coordinated compounds with metals (Shaker, 2011).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on these compounds often include quantitative investigations on their intermolecular interactions, which can be indicative of their physical behavior under different conditions. For example, Shukla et al. (2020) provided a quantitative analysis of intermolecular interactions in a xanthine derivative, offering insights into its potential applications based on its physical properties (Shukla et al., 2020).
科学研究应用
新型环系合成
1-(3,4-二氯苄基)-3,7-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮参与了新型硫代二氮杂卓-嘌呤环系的合成。Hesek 和 Rybár (1994) 使用 8-巯基-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮和各种中间体,通过三步合成法合成了 6-苯基-1,3-二甲基-2,4-二氧代-1,2,3,4,8,9-六氢-[1,3,5]-硫代二氮杂卓-[3,2-f]-嘌呤及其类似物,扩大了嘌呤环系的化学多样性 (Hesek & Rybár, 1994)。
抗肿瘤作用
Moharram 和 Osman (1989) 探索了从涉及 1-(3,4-二氯苄基)-3,7-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮的反应获得的嘌呤衍生物的抗肿瘤活性。他们的研究突出了这些衍生物在癌症研究中的潜力,展示了该化合物在药理学研究中的相关性 (Moharram & Osman, 1989)。
在保护基团化学中的应用
Khaliullin 和 Shabalina (2020) 讨论了噻乙烯基保护基团在嘌呤二酮合成中的应用,包括 1-苄基-3,7-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮。这项研究揭示了保护基团在合成复杂有机分子(包括嘌呤衍生物)中的重要性 (Khaliullin & Shabalina, 2020)。
光化学合成
Han、Bonnet 和 Van Der Westhuizen (2008) 研究了通过嘌呤二酮(包括 1-(5'-氧代己基)-3,7-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮)的光解合成黄嘌呤衍生物。这项研究强调了光化学在合成新型有机化合物中的作用 (Han, Bonnet, & Van Der Westhuizen, 2008)。
精神活性药物的开发
Chłoń-Rzepa 等人 (2013) 合成了并评估了一系列嘌呤二酮的 8-氨基烷基氨基和 8-芳基哌嗪基丙氧基衍生物,以了解它们对血清素受体的亲和力。这些化合物显示出精神活性潜力,突出了该化合物在开发新型治疗剂中的重要性 (Chłoń-Rzepa 等人,2013)。
分子间相互作用研究
Shukla、Bandopadhyay、Sathe 和 Chopra (2020) 对黄嘌呤衍生物中的分子间相互作用进行了定量分析,提供了对嘌呤二酮的结构和相互作用方面的见解。这项研究有助于了解这些化合物如何在分子水平上相互作用 (Shukla, Bandopadhyay, Sathe, & Chopra, 2020)。
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDPMJZNRXALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-benzyl-5-[2-(tetrahydrofuran-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5659230.png)


![3-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5659244.png)
![1'-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659252.png)
![5-[1-(4-methoxyphenyl)cyclopropyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5659256.png)
![9-ethyl-1-methyl-4-(1H-pyrrol-2-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659273.png)
![2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5659280.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5659285.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659295.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5659302.png)


